Absence of Phytomonic Acid Biosynthesis in Lactobacillus
Absence of Phytomonic Acid Biosynthesis in Lactobacillus
A comprehensive review of current scientific literature reveals no evidence of a phytomonic acid biosynthesis pathway in bacteria of the genus Lactobacillus. Phytomonic acid is structurally identical to lactobacillic acid, a cyclopropane fatty acid found in the cell membranes of several bacterial species, including some Lactobacillus strains[1][2][3][4]. The term "phytomonic acid" was initially used to describe a compound isolated from the plant pathogen Agrobacterium tumefaciens (formerly Phytomonas tumefaciens), which was later identified as being the same molecule as lactobacillic acid[2][3].
While Lactobacillus species can produce lactobacillic acid, this is distinct from the complex pathways of oxylipin synthesis found in plants and fungi that produce compounds like jasmonic acid, which are sometimes broadly grouped with other fatty acid derivatives[5][6]. Oxylipins in plants and fungi are signaling molecules typically generated through the action of enzymes like lipoxygenases and cyclooxygenases, which have not been identified in Lactobacillus[5].
This guide, therefore, pivots to address the established pathways of fatty acid metabolism in Lactobacillus, with a specific focus on the biosynthesis of lactobacillic acid, given its identical nature to the requested topic of "phytomonic acid."
Fatty Acid Metabolism in Lactobacillus
Lactobacillus species exhibit diverse capabilities in fatty acid metabolism. Many are auxotrophic for certain fatty acids, meaning they must acquire them from their environment[7]. However, they also possess pathways for de novo fatty acid synthesis and modification.
De Novo Fatty Acid Synthesis (FASII)
Lactobacilli utilize the Type II fatty acid synthesis (FASII) system, which is common in bacteria[8][9]. This pathway involves a series of enzymatic reactions to build fatty acid chains. Key genes and enzymes in this pathway for Lactobacillus plantarum include those encoding for acetyl-CoA carboxylase (ACC) subunits (accB, accC, accD, accA) and β-ketoacyl-acyl carrier protein synthase III (fabH)[8]. The FASII pathway is responsible for producing saturated fatty acids, which are essential components of the bacterial cell membrane.
Biosynthesis of Lactobacillic Acid (cis-11,12-Methyleneoctadecanoic Acid)
The defining feature of "phytomonic acid" or lactobacillic acid is its cyclopropane ring. This ring is not synthesized de novo but is formed by the modification of an existing unsaturated fatty acid incorporated into the cell membrane's phospholipids.
The biosynthesis of lactobacillic acid proceeds from the unsaturated fatty acid, cis-vaccenic acid (cis-11-octadecenoic acid). A methylene group is added across the double bond of cis-vaccenic acid to form the cyclopropane ring[2]. This reaction is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase. The methyl group donor for this reaction is S-adenosylmethionine (SAM)[2].
It is important to note that the ability to synthesize lactobacillic acid varies among Lactobacillus species. For instance, Lactobacillus fermentum and Lactobacillus buchneri have been shown to produce significant amounts of lactobacillic acid, while some strains of Lactobacillus plantarum and Lactobacillus brevis do not synthesize it, even though they can produce another cyclopropane fatty acid, dihydrosterculic acid, from oleic acid[10].
Below is a diagram illustrating the conversion of cis-vaccenic acid to lactobacillic acid.
Oxylipin Generation in Lactobacillus
While Lactobacillus does not possess the canonical pathways for complex oxylipin synthesis found in eukaryotes, some studies have shown that they can generate simpler oxylipins. For example, Lactobacillus helveticus incubated with unsaturated fatty acids like linoleic acid can produce oxidation products, including various aldehydes and alcohols[5]. The proposed mechanism involves fatty acid hydratases, as genes for lipoxygenase, dioxygenase, and cytochrome P450 have not been found in this species[5]. This indicates a distinct and less complex pathway compared to the biosynthesis of signaling molecules like jasmonic acid in plants[6].
Quantitative Data
Due to the absence of a dedicated phytomonic acid biosynthesis pathway, quantitative data comparable to that for well-established metabolic pathways is not available. However, studies on the fatty acid composition of Lactobacillus provide insights into the relative abundance of lactobacillic acid.
| Lactobacillus Species | Lactobacillic Acid (% of total fatty acids) | Dihydrosterculic Acid (% of total fatty acids) | Reference |
| L. fermentum | 21 - 34% | Present | [10] |
| L. buchneri | 21 - 34% | Present | [10] |
| L. plantarum | Not Synthesized | Present | [10] |
| L. brevis | Not Synthesized | Present | [10] |
| L. delbrueckii | Not Synthesized | Present | [10] |
This table summarizes the presence and relative abundance of cyclopropane fatty acids in various Lactobacillus species when grown in media conducive to their synthesis.
Experimental Protocols
Analysis of Cellular Fatty Acids in Lactobacillus
This section outlines a general methodology for the extraction and analysis of fatty acids from Lactobacillus cultures, adapted from protocols described in the literature[10].
Objective: To determine the fatty acid profile of a Lactobacillus strain, including the presence and quantity of lactobacillic acid.
Materials:
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Lactobacillus culture grown to the late exponential or early stationary phase.
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MRS broth (or other suitable growth medium), potentially supplemented with Tween 80.
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Centrifuge and appropriate tubes.
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Saponification reagent (e.g., NaOH in methanol).
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Methylation reagent (e.g., BF₃ in methanol).
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Organic solvent for extraction (e.g., hexane or a chloroform:methanol mixture).
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Anhydrous sodium sulfate.
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Gas chromatograph-mass spectrometer (GC-MS).
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Fatty acid methyl ester (FAME) standards.
Procedure:
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Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium.
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Saponification: Resuspend the cell pellet in the saponification reagent. Heat the mixture in a sealed tube to hydrolyze the lipids and release the fatty acids.
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Methylation: Cool the sample and add the methylation reagent. Heat again to convert the free fatty acids into their more volatile fatty acid methyl esters (FAMEs).
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Extraction: After cooling, add an organic solvent and water to the sample. Vortex to mix thoroughly. Centrifuge to separate the phases. The FAMEs will partition into the organic layer.
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Drying and Concentration: Carefully transfer the organic layer to a new tube. Dry the extract with anhydrous sodium sulfate. Concentrate the sample under a stream of nitrogen if necessary.
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GC-MS Analysis: Inject the FAME extract into the GC-MS. The different FAMEs will be separated based on their retention times and identified by their mass spectra.
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Quantification: Compare the retention times and mass spectra of the sample peaks to those of known FAME standards to identify and quantify the individual fatty acids. The percentage of each fatty acid can be calculated based on the total peak area.
Below is a workflow diagram for the experimental protocol.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Lactobacillic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Phytomonic acid | C19H36O2 | CID 10417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxylipins generation in Lactobacillus helveticus in relation to unsaturated fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Molecular Characterization of Lactobacillus plantarum Genes for β-Ketoacyl-Acyl Carrier Protein Synthase III (fabH) and Acetyl Coenzyme A Carboxylase (accBCDA), Which Are Essential for Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. journals.asm.org [journals.asm.org]
